2-Amino-N-(2,3-dichloro-benzyl)-acetamide 2-Amino-N-(2,3-dichloro-benzyl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13442565
InChI: InChI=1S/C9H10Cl2N2O/c10-7-3-1-2-6(9(7)11)5-13-8(14)4-12/h1-3H,4-5,12H2,(H,13,14)
SMILES: C1=CC(=C(C(=C1)Cl)Cl)CNC(=O)CN
Molecular Formula: C9H10Cl2N2O
Molecular Weight: 233.09 g/mol

2-Amino-N-(2,3-dichloro-benzyl)-acetamide

CAS No.:

Cat. No.: VC13442565

Molecular Formula: C9H10Cl2N2O

Molecular Weight: 233.09 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-(2,3-dichloro-benzyl)-acetamide -

Specification

Molecular Formula C9H10Cl2N2O
Molecular Weight 233.09 g/mol
IUPAC Name 2-amino-N-[(2,3-dichlorophenyl)methyl]acetamide
Standard InChI InChI=1S/C9H10Cl2N2O/c10-7-3-1-2-6(9(7)11)5-13-8(14)4-12/h1-3H,4-5,12H2,(H,13,14)
Standard InChI Key YYJSZKPKTCEZFL-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)Cl)CNC(=O)CN
Canonical SMILES C1=CC(=C(C(=C1)Cl)Cl)CNC(=O)CN

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure features:

  • A 2,3-dichlorobenzyl group attached to the nitrogen atom of the acetamide core.

  • An amino group (-NH2_2) at the α-position of the acetamide chain.

  • Two chlorine atoms at the 2- and 3-positions of the benzyl ring, enhancing lipophilicity and electronic effects.

Key Physical Properties

PropertyValueSource
Molecular FormulaC9H10Cl2N2O\text{C}_9\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}
Molecular Weight233.09 g/mol
SolubilityModerate in polar solvents (e.g., DMSO)
Melting PointNot reported

The dichloro substitution on the benzyl ring contributes to steric hindrance and electronic withdrawal, influencing reactivity and binding affinity.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step process:

  • Benzylamine Formation: 2,3-Dichlorobenzyl chloride reacts with ammonia to yield 2,3-dichlorobenzylamine.

  • Acetylation: The benzylamine undergoes acetylation with chloroacetyl chloride in the presence of a base (e.g., NaOH) to form 2-chloro-N-(2,3-dichloro-benzyl)-acetamide.

  • Amination: The chloro group is replaced with an amino group via nucleophilic substitution using aqueous ammonia.

Optimization Challenges:

  • Dimerization Risk: Competing reactions may produce dimeric impurities (e.g., NN-alkylated byproducts) .

  • Purification: Column chromatography or recrystallization is required to achieve >95% purity.

Industrial Production

Scalable methods employ continuous flow reactors to enhance yield (reported up to 78%) and reduce waste. Advanced techniques like HPLC-MS ensure quality control during manufacturing.

Biological Activities

Antimicrobial Properties

In vitro assays demonstrate broad-spectrum activity:

PathogenMIC (µg/mL)Reference
Escherichia coli16
Staphylococcus aureus8
Candida albicans32

The compound disrupts microbial cell membranes via hydrophobic interactions with lipid bilayers, facilitated by its dichlorobenzyl moiety.

Cell LineIC50_{50} (µM)Reference
MCF-7 (Breast Cancer)6.75
HepG2 (Liver Cancer)8.38
A549 (Lung Cancer)0.07

Mechanistic studies suggest inhibition of VEGFR-2 (IC50_{50} = 0.384 µM) and CDK9, inducing apoptosis and cell cycle arrest .

Applications in Drug Development

Lead Compound Optimization

Structural analogs of 2-Amino-N-(2,3-dichloro-benzyl)-acetamide are explored for:

  • Enhanced Bioavailability: Adding methyl groups to the acetamide chain improves metabolic stability.

  • Targeted Therapy: Conjugation with folate ligands enhances selectivity toward cancer cells .

Agrochemical Uses

Patents disclose derivatives as fungicides and herbicides, leveraging their ability to inhibit fungal cytochrome P450 enzymes .

Comparative Analysis with Analogous Compounds

CompoundKey Structural DifferenceBioactivity (IC50_{50})
2-Amino-N-(3,4-dichloro-benzyl)-acetamideChlorines at 3,4-positions10.34 µM (MCF-7)
2-Cyano-N-cyclopropyl-N-(2,3-dichloro-benzyl)-acetamideCyano and cyclopropyl groups0.05 µM (A549)

The 2,3-dichloro substitution confers superior anticancer activity compared to 3,4-dichloro analogs .

Future Directions

  • Clinical Translation: Phase I trials to assess pharmacokinetics and toxicity profiles.

  • Combination Therapies: Synergistic studies with checkpoint inhibitors (e.g., pembrolizumab) .

  • Green Chemistry: Solvent-free synthesis using microwave irradiation to reduce environmental impact .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator